molecular formula C17H22F2N2O3S B6805196 N-(2,2-difluoro-1-phenylethyl)-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide

N-(2,2-difluoro-1-phenylethyl)-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide

Cat. No.: B6805196
M. Wt: 372.4 g/mol
InChI Key: ODXSSYQKWFNALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-difluoro-1-phenylethyl)-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spiro structure, incorporating both sulfur and nitrogen atoms, which contributes to its distinctive chemical properties.

Properties

IUPAC Name

N-(2,2-difluoro-1-phenylethyl)-5,5-dioxo-5λ6-thia-8-azaspiro[3.6]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O3S/c18-15(19)14(13-5-2-1-3-6-13)20-16(22)21-10-9-17(7-4-8-17)25(23,24)12-11-21/h1-3,5-6,14-15H,4,7-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXSSYQKWFNALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN(CCS2(=O)=O)C(=O)NC(C3=CC=CC=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoro-1-phenylethyl)-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spiro Compound: This involves the reaction of a suitable thia-azaspiro compound with a difluoro-phenylethylamine derivative under controlled conditions.

    Oxidation: The intermediate product is then subjected to oxidation to introduce the dioxo functionality.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction, often using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoro-1-phenylethyl)-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed to modify the dioxo groups.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,2-difluoro-1-phenylethyl)-5,5-dioxo-5lambda6-thia-8-azaspiro[3

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-difluoro-1-phenylethyl)-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-difluoro-1-phenylethyl)-5,5-dioxo-5lambda6-thia-8-azaspiro[3.6]decane-8-carboxamide: shares similarities with other spiro compounds, such as spirooxindoles and spirocyclic lactams.

    Difluoro-phenylethyl derivatives: Compounds with similar difluoro-phenylethyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties not found in other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.